molecular formula C8H5NO2 B140926 8H-pyrano[3,4-b]pyridin-8-one CAS No. 134407-96-8

8H-pyrano[3,4-b]pyridin-8-one

Cat. No. B140926
M. Wt: 147.13 g/mol
InChI Key: AXBWDXPPABRKEG-UHFFFAOYSA-N
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Description

The compound 8H-pyrano[3,4-b]pyridin-8-one represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a fused pyran and pyridine ring system, which can be further substituted to yield a variety of derivatives with potential therapeutic applications.

Synthesis Analysis

The synthesis of pyridinone derivatives, including those with a pyrano[3,4-b]pyridin-8-one scaffold, often involves multicomponent reactions that allow for the efficient construction of complex molecules. For instance, the Vilsmeier-Haack reaction has been employed to synthesize highly substituted pyridin-2(1H)-ones, which may serve as precursors or structural analogs to the 8H-pyrano[3,4-b]pyridin-8-one derivatives . Similarly, multicomponent reactions have been used to synthesize related structures such as pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones, which showcase the versatility of these synthetic methods .

Molecular Structure Analysis

The molecular structure of 8H-pyrano[3,4-b]pyridin-8-one derivatives is characterized by the presence of a pyran ring fused to a pyridine ring. This bicyclic system can be further functionalized at various positions to modulate the compound's physical, chemical, and biological properties. The synthesis of related compounds, such as pyrano[3,4-b]pyrrol-7(1H)-ones, demonstrates the potential for regioselective functionalization of these bicyclic systems .

Chemical Reactions Analysis

The chemical reactivity of 8H-pyrano[3,4-b]pyridin-8-one derivatives can be influenced by the presence of functional groups and the inherent reactivity of the fused ring system. For example, the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions illustrates the potential for diverse chemical transformations involving pyridinone and pyran derivatives . Additionally, the synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives via a three-component reaction underlines the versatility of these compounds in participating in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8H-pyrano[3,4-b]pyridin-8-one derivatives are influenced by their molecular structure. The presence of heteroatoms within the ring system can affect properties such as solubility, melting point, and stability. The use of ionic liquids as catalysts in the synthesis of related heterocyclic compounds suggests that these substances may also exhibit unique solubility and catalytic properties . Furthermore, the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through a one-pot three-component reaction highlights the potential for efficient synthesis and the influence of reaction conditions on the properties of the final products .

Scientific Research Applications

Synthesis and Biomedical Applications

  • Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridines, have been extensively researched, with over 300,000 compounds described in the literature. These compounds have shown a range of biomedical applications (Donaire-Arias et al., 2022).

Chemical Synthesis

  • The synthesis of 5H-furo[3′,2′:6,7][1]benzopyrano[3,4-c]pyridin-5-ones and their isomers, 8H-pyrano[3′,2′:5,6]benzofuro[3,2-c]pyridin-8-ones, has been achieved through various methods, illustrating the versatility of this compound class in chemical synthesis (Morón et al., 1983).

Antimicrobial and Antitumor Properties

  • Research on the antimicrobial and antitumor activity of pyrano[3,4-c]pyridines has been conducted, indicating potential biomedical applications of these compounds (Paronikyan et al., 2016).

DYRK 1A/1B Inhibitors

  • 1H-Pyrazolo[3,4-b]pyridine derivatives have been synthesized as inhibitors of DYRK1A and 1B, demonstrating significant inhibitory activity in various models, including cancer cell lines (Park et al., 2021).

Methodologies in Organic Synthesis

  • The one-pot annulation of arylidenones, alkynes, and nitriles to produce a variety of pyrano-fused pyridine derivatives has been explored, contributing to the field of organic synthesis (Ashitha et al., 2018).

Drug Functionalization

  • The Rh(III)-catalyzed C-H bond activation and intramolecular cascade annulation have been used to synthesize fused pyrano[2,3-b]pyridines under mild conditions, which can be extended to the late-stage functionalization of drugs (Han et al., 2020).

Neurotropic Activity

  • The neurotropic activity of synthesized 8-pyrazol-1-yl pyrano[3,4-c]pyridines has been studied, indicating potential uses in the development of neuroactive drugs (Dashyan et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335 .

Future Directions

Pyridine-based molecules, such as 8H-pyrano[3,4-b]pyridin-8-one, are expected to have a larger share of novel drug candidates in the future due to their ease of parallelization and testing potential .

properties

IUPAC Name

pyrano[3,4-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-7-6(3-5-11-8)2-1-4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBWDXPPABRKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568955
Record name 8H-Pyrano[3,4-b]pyridin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-pyrano[3,4-b]pyridin-8-one

CAS RN

134407-96-8
Record name 8H-Pyrano[3,4-b]pyridin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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